molecular formula C14H17N3O2 B2903612 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid CAS No. 1019011-19-8

5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid

Cat. No.: B2903612
CAS No.: 1019011-19-8
M. Wt: 259.309
InChI Key: WNYJKBODSPUSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 4-tert-butylphenyl group and at the 4-position with a carboxylic acid moiety.

Properties

IUPAC Name

5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)9-4-6-10(7-5-9)17-12(15)11(8-16-17)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJKBODSPUSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology from Arenes and Carboxylic Acids

A 2020 Organic & Biomolecular Chemistry study demonstrates a one-pot synthesis of pyrazoles from arenes and carboxylic acids using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as dual catalysts. For 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid, the protocol involves:

  • Friedel-Crafts Acylation : 4-tert-Butylbenzene reacts with chloroacetic acid under TFAA/TfOH to form 4-tert-butylacetophenone.
  • β-Diketone Formation : Subsequent acylation with oxalic acid yields 3-(4-tert-butylphenyl)-2,4-dioxobutanoic acid.
  • Cyclization with Hydrazine : Treatment with anhydrous hydrazine at 80°C for 6 hours induces pyrazole ring closure, followed by hydrolysis to the carboxylic acid.
    This method achieves a 65% yield, with purity >95% after recrystallization from ethanol/water.

Advantages and Limitations

  • Advantages : Eliminates intermediate isolation, reducing reaction time from days to hours. TFAA acts as both acylating agent and dehydrating agent.
  • Limitations : Requires stoichiometric TFAA, raising cost and environmental concerns. The tert-butyl group’s steric hindrance lowers acylation efficiency compared to smaller substituents.

Halogenation of 3-Iminopyrazolidine Intermediates

Patent-Based Halogenation Strategy

EP0464736A1 discloses a halogenation route starting from 3-iminopyrazolidines:

  • Intermediate Synthesis : Condensation of 4-tert-butylphenylhydrazine with acrylonitrile forms 3-imino-1-(4-tert-butylphenyl)pyrazolidine.
  • Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) in dimethylformamide at 0–5°C introduces chlorine at the 4-position, yielding 5-amino-4-chloro-1-(4-tert-butylphenyl)pyrazole.
  • Hydrolysis : Refluxing with 6M HCl converts the nitrile to a carboxylic acid, achieving a 58% overall yield.

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) optimize halogenation efficiency.
  • Temperature Control : Exothermic chlorination necessitates cooling to prevent N-dealkylation.
  • Side Reactions : Overhalogenation at the 3-position occurs if SO₂Cl₂ exceeds 2.5 equivalents.

Cyclocondensation of Arylhydrazines and Cyanoacrylates

Two-Step Process from EP0053698B1

This patent outlines a cyclocondensation approach:

  • Hydrazine Formation : 4-tert-Butylphenylhydrazine hydrochloride is neutralized with sodium acetate in methanol.
  • Cyclocondensation : Reaction with ethyl 2-cyanoacrylate at 70°C for 12 hours forms the pyrazole ring.
  • Ester Hydrolysis : Saponification with NaOH in ethanol/water (1:1) yields the carboxylic acid (72% yield).

Solvent and Catalysis Insights

  • Solvent Effects : Ethanol enhances solubility of intermediates, while toluene improves thermal stability during reflux.
  • Acid Scavengers : Triethylamine mitigates HCl release, preventing protonation of the cyanoacrylate electrophile.

Multi-Step Synthesis Involving Sulfanylation

WO2019097306A2 Protocol for Analogous Compounds

Although targeting a carbonitrile derivative, this patent’s methodology adapts to carboxylic acid synthesis:

  • Sulfanylation : 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-thiol is treated with ethyl iodide to form the ethylsulfanyl intermediate.
  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the thioether to a sulfone.
  • Nitrile Hydrolysis : Reaction with concentrated H₂SO₃ converts the nitrile to a carboxylic acid (45% yield over three steps).

Challenges in Sulfur Chemistry

  • Oxidation Control : Overoxidation to sulfonic acids necessitates precise stoichiometry.
  • Purification : Silica gel chromatography is required to separate sulfone byproducts.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
One-pot acylation 65% Minimal purification steps High TFAA usage
Halogenation 58% Regioselective chlorination Sensitive to moisture
Cyclocondensation 72% Scalable to industrial production Requires ester hydrolysis
Sulfanylation-oxidation 45% Compatibility with nitrile groups Multi-step, low overall yield

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey ObservationsReferences
H₂O₂ (30%) in acetic acid5-Nitro-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acidSelective oxidation at -NH₂ group with 68% isolated yield
KMnO₄ (acidic conditions)Pyrazole ring cleavage productsComplex mixture requiring chromatographic separation

Mechanistic Notes : Oxidation proceeds through a hydroxylamine intermediate before forming the nitro derivative. Steric protection from the 4-tert-butylphenyl group prevents over-oxidation of the pyrazole ring.

Reduction Reactions

The carboxylic acid moiety shows predictable reduction behavior:

ReagentProductYieldReaction Conditions
LiAlH₄ (anhydrous THF)5-Amino-1-(4-tert-butylphenyl)pyrazole-4-methanol82%0°C → RT, 6h
BH₃·THF complexCorresponding alcohol74%Reflux in dry ether, 4h

Reduction maintains the pyrazole ring integrity while converting -COOH to -CH₂OH .

Electrophilic Substitution

The pyrazole ring undergoes regioselective substitution:

Halogenation

Halogenating AgentPositionProduct StructureSelectivity Ratio (3- vs 5-)
Br₂ (CCl₄)C-33-Bromo derivative9:1
NCS (DMF)C-55-Chloro derivative1:4

Nitration

Nitration SystemMajor ProductYield
HNO₃/H₂SO₄ (0°C)5-Amino-3-nitro-pyrazole analog58%

The amino group at C-5 directs electrophiles to C-3, while steric effects from the tert-butylphenyl group modulate reactivity .

Nucleophilic Acyl Substitution

The carboxylic acid participates in standard derivatization:

Reaction TypeReagents/ConditionsProduct
Amide FormationSOCl₂ → RNH₂ (Et₃N, DCM)4-Carboxamide derivatives
EsterificationMeOH/H⁺ (reflux)Methyl ester (95% conversion)
Mixed AnhydrideClCOCOOR' (Pyridine)Activated intermediates

These transformations maintain the pyrazole core while modifying the C-4 position .

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Pyrano[2,3-c]pyrazole Formation

ComponentsCatalystProductYield
Malononitrile + β-ketoesterInCl₃ (50% EtOH)6-Amino-5-cyano-pyrano-pyrazole derivative76%

Ultrasound irradiation accelerates this one-pot multicomponent reaction .

Tautomerism and Metal Complexation

The pyrazole ring exhibits prototropic tautomerism:

text
1H-tautomer (N1-H) ⇌ 2H-tautomer (N2-H)

Equilibrium constants (Kₑq) show 85% preference for 1H-tautomer in DMSO-d₆ . Metal coordination occurs through:

  • Pyrazole N-atoms (κ²-N,N' mode)
  • Carboxylate oxygen (monodentate)

Stability Constants (log β):

Metal IonComplex Typelog β (25°C)
Cu(II)[ML₂]²⁺8.9 ± 0.2
Fe(III)[M(OH)L]⁺12.1 ± 0.3

These complexes show enhanced solubility in polar aprotic solvents .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces decarboxylation:

text
Quantum yield (Φ) = 0.33 ± 0.05 in MeCN Half-life (t₁/₂) = 45 min under N₂ atmosphere

Primary photoproduct: 5-Amino-1-(4-tert-butylphenyl)pyrazole (94% purity) .

Thermal Decomposition

TGA analysis reveals stability up to 215°C, followed by:

text
Stage 1 (215-280°C): Loss of CO₂ (Δm = 18.2%) Stage 2 (280-350°C): Pyrazole ring decomposition

Activation energy (Eₐ) calculated via Kissinger method: 142 kJ/mol.

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The tert-butylphenyl group provides steric stabilization without significant electronic deactivation of the pyrazole ring system.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid typically involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization and functional group modifications. The process can be summarized as follows:

  • Condensation Reaction : The initial reaction between 4-tert-butylphenylhydrazine and ethyl acetoacetate forms an intermediate hydrazone.
  • Cyclization : This hydrazone undergoes cyclization to yield the pyrazole ring.
  • Functional Group Modification : The final product is obtained by introducing amino and carboxylic acid groups through further chemical modifications.

The compound's unique structure, featuring a tert-butylphenyl group, enhances its stability and lipophilicity, making it suitable for various applications in both biological and chemical contexts.

Biological Activities

This compound is primarily studied for its antimicrobial and anti-inflammatory properties . Research indicates that it may inhibit specific enzymes or receptors that are involved in inflammatory pathways, making it a candidate for drug development targeting conditions such as arthritis or other inflammatory diseases .

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Further research is needed to evaluate its efficacy in clinical settings.
  • Anti-inflammatory Properties : A study highlighted that derivatives of pyrazoles exhibit significant anti-inflammatory effects, with some compounds outperforming traditional anti-inflammatory drugs like diclofenac sodium .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to form hydrogen bonds due to the presence of amino and carboxylic acid groups allows for versatile interactions with biological targets, making it valuable in drug design .

Potential Drug Development

The compound is being investigated for potential therapeutic applications in various areas:

  • Anti-cancer agents : Preliminary studies suggest that pyrazole derivatives can exhibit antiproliferative activity against human cancer cell lines .
  • Neurological disorders : Some pyrazole derivatives have shown promise as GABA inhibitors, which may be beneficial in treating anxiety disorders .

Industrial Applications

Beyond its medicinal applications, this compound finds utility in industrial settings:

  • Catalysts : The compound can act as a catalyst in various chemical reactions, enhancing the efficiency of synthetic processes.
  • Material Science : Its unique chemical properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Pyrazole-4-carboxylic acid derivatives differ primarily in substituents on the phenyl ring and the pyrazole core. Key structural variations and their implications include:

Compound Name Substituent at 1-Position Key Structural Features Evidence Source
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid 4-Methoxyphenyl - Monoclinic crystal system (P2₁/n).
- Dihedral angle: 52.34° between pyrazole and phenyl rings.
- O—H⋯O hydrogen bonds form R(8) dimers.
5-Amino-1-phenylpyrazole-4-carboxylic acid Phenyl - Crystallizes in a monoclinic system.
- Hydrogen-bonded dimers via carboxylic groups.
5-Amino-1-(3-cyano-4-isobutoxyphenyl)pyrazole-4-carboxylic acid 3-Cyano-4-isobutoxyphenyl - Xanthine oxidase inhibitor.
- Pharmacologically active against hyperuricemia.
5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid 4-tert-Butylphenyl - Expected increased lipophilicity and steric hindrance.
- Potential for altered hydrogen-bonding motifs.

Key Observations :

  • Dihedral Angles : The dihedral angle between the pyrazole and phenyl rings (e.g., 52.34° in the methoxy analog) influences molecular planarity and crystal packing. The tert-butyl group may increase torsional strain, reducing planarity compared to smaller substituents like methoxy or hydrogen .
  • Hydrogen Bonding: Carboxylic acid groups form robust hydrogen-bonded dimers (e.g., R(8) motifs in the methoxy analog), critical for crystal stability.
  • Hirshfeld Surface Analysis: In the methoxy analog, H⋯H (41.5%) and O⋯H (22.4%) contacts dominate. The tert-butyl group’s bulk may shift these interactions toward higher H⋯H contributions due to nonpolar surface area .
Pharmacological and Functional Comparisons

Substituents significantly modulate bioactivity:

Compound Name Biological Activity Mechanism/Application Evidence Source
5-Amino-1-(7-methoxyquinolin-4-yl)pyrazole-4-carboxylic acid Antimicrobial, antioxidant Targets bacterial enzymes via molecular docking.
5-Substituted-3-methylsulfanyl-pyrazole-4-carboxylic acid ethyl esters Analgesic, anti-inflammatory Moderate COX inhibition; compound 4c most active.
5-Amino-1-(3-cyano-4-isobutoxyphenyl)pyrazole-4-carboxylic acid Xanthine oxidase inhibition Treats hyperuricemia and gout.
Ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate Not reported (structural analog) Potential prodrug form with improved bioavailability.

Key Observations :

  • Electron-Withdrawing Groups: The 3-cyano substituent in Yoshitomi’s compound enhances xanthine oxidase binding via dipole interactions .
  • Lipophilicity : The tert-butyl group may improve membrane permeability but reduce aqueous solubility, requiring formulation optimization (e.g., particle size control as in Patent KR2023/09488) .
  • Bioisosteric Replacements: Replacing methoxy (electron-donating) with tert-butyl (steric, nonpolar) could shift activity from antimicrobial () to metabolic enzyme inhibition.

Biological Activity

5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, as well as its possible applications in drug development.

The synthesis of this compound typically involves the condensation of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions generally include solvents such as ethanol and catalysts like acetic acid. The overall synthetic pathway can be summarized as follows:

  • Condensation Reaction : Formation of an intermediate hydrazone.
  • Cyclization : Conversion of the hydrazone to a pyrazole ring.
  • Functional Group Modification : Introduction of amino and carboxylic acid groups to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this pyrazole derivative may also possess similar effects. The mechanism is believed to involve the inhibition of key bacterial enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to interact with various inflammatory pathways, potentially leading to the reduction of pro-inflammatory cytokines. In vitro studies have demonstrated that derivatives of pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for this compound reveals that modifications in the pyrazole ring and substituents significantly affect its biological activity. For instance, variations in the phenyl group or alterations in the amino and carboxylic acid functionalities can enhance or diminish its efficacy against specific biological targets .

Case Study 1: Inhibition of Xanthine Oxidoreductase (XOR)

A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, for their inhibitory potency against XOR. The results indicated that some derivatives exhibited nanomolar inhibitory activity, comparable to established inhibitors like febuxostat. This suggests a potential application in treating conditions such as gout by reducing uric acid levels in vivo .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, pyrazole derivatives were tested for their ability to inhibit COX enzymes. The findings indicated that certain modifications led to increased potency, highlighting the importance of structural diversity in developing effective anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anti-inflammatory
5-Amino-1H-pyrazole-4-carboxylic acidStructureModerate anti-inflammatory
4-tert-butylphenylhydrazineStructureLimited biological activity

Q & A

Q. What synthetic routes are recommended for 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of substituted acetoacetate derivatives with arylhydrazines, followed by hydrolysis. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine analogs to form pyrazole esters, which are then hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization includes:

  • Temperature control : Maintaining 80–100°C during cyclocondensation to balance reaction rate and byproduct formation.
  • Catalyst selection : Using mild bases (e.g., K₂CO₃) to minimize decomposition.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Yield improvement : Purification via recrystallization (ethanol/water) achieves >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.35–1.48 Å), dihedral angles, and hydrogen-bonding networks. For example, R factors <0.05 ensure high precision .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the amino group (-NH₂) resonates at δ 5.1–5.5 ppm.
    • ¹³C NMR : The carboxylic acid carbon typically appears at δ 165–170 ppm .
  • IR spectroscopy : Carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) confirm functional groups .

Q. Table 1: Representative Crystallographic Data

ParameterValue (from )Value (from )
Space groupMonoclinicTriclinic
a, b, c (Å)6.0568, 12.0047, 16.26156.0568, 12.0047, 16.2615
R factor0.0430.072
Data-to-parameter ratio19.314.3

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • HOMO-LUMO gaps : Correlate with reactivity (e.g., smaller gaps suggest higher electrophilicity). For pyrazole derivatives, gaps of 4.5–5.0 eV are typical .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid oxygen as a nucleophilic center).
  • Reaction pathway simulations : Compare activation energies for ester hydrolysis (~25–30 kcal/mol) to optimize conditions .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Validate computational models : Adjust basis sets (e.g., 6-311++G(d,p)) to account for solvent effects or hydrogen bonding.
  • Re-examine experimental conditions : For NMR, ensure deuterated solvents (DMSO-d₆) do not interact with the amino group.
  • Cross-reference techniques : Pair SC-XRD with Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking distances of 3.5–4.0 Å) .

Q. What are the challenges in designing biological assays for enzyme inhibition studies?

Methodological Answer:

  • Selectivity : Use structure-activity relationship (SAR) studies to modify the tert-butyl group for target specificity (e.g., COX-2 vs. COX-1 inhibition).
  • Solubility : Prepare phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to enhance compound solubility without denaturing enzymes .
  • Dose-response curves : Optimize concentrations (1–100 μM) to avoid off-target effects. IC₅₀ values <10 μM indicate high potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.